molecular formula C10H13ClN4O B118585 (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 122624-73-1

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Cat. No. B118585
Key on ui cas rn: 122624-73-1
M. Wt: 240.69 g/mol
InChI Key: DKWGUXGAGXYRNE-UHFFFAOYSA-N
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Patent
US06534512B1

Procedure details

To 14 mmol of crude 2a, 2-amino-4,6-dichloropyrimidine (3.74 g, 22.8 mmol), triethylamine (15 ml) and n-butanol (75 ml) were added and the mixture was refluxed for 48 hr. The volatile solvents were removed, residue was treated with methanol to separate the undissolved byproduct (the double pyrimidine nucleoside). The methanol solution was absorbed on silica gel (8 g) packed into a column (4.0×14 cm) and eluted with CHCl-MeOH (40:1) to yield 1.52 g (42%) of crude 4a. The product was recrystalized from ethyl acetate to yield 4a; mp 132-134° C., MS (30 ev, 200° C.); m/e 240 and 242 (M+ and M++2), 209 (M+−31), 144 (B+); IR: 3600-3000 (NH2, OH), 1620,1580 (C═C, C═N); Anal. (C10H13ClN4O) C,H,N.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.C([N:12]([CH2:15][CH3:16])CC)C.[CH2:17]([OH:21])[CH2:18][CH2:19][CH3:20]>>[NH2:1][C:2]1[N:3]=[C:4]([NH:12][CH:15]2[CH2:16][CH:18]([CH2:17][OH:21])[CH:19]=[CH:20]2)[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.74 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 48 hr
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed
ADDITION
Type
ADDITION
Details
residue was treated with methanol
CUSTOM
Type
CUSTOM
Details
to separate the undissolved byproduct (the double pyrimidine nucleoside)
CUSTOM
Type
CUSTOM
Details
The methanol solution was absorbed on silica gel (8 g)
WASH
Type
WASH
Details
eluted with CHCl-MeOH (40:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NC1C=CC(C1)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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